Time-Dependent HDAC1 Inhibition Potency Exceeds Hydroxamate-Based Dual Inhibitors
CM-675 demonstrates a pronounced time-dependent increase in HDAC1 inhibitory potency that is absent in early hydroxamate-based dual PDE5/pan-HDAC inhibitors. After 30 min pre-incubation, the HDAC1 IC50 is 673 nM; this improves ~3.7-fold to 180 nM after 4 h, and reaches 69 nM after 6 h, representing an overall ~9.8-fold enhancement [1][2]. In contrast, hydroxamate-based compounds from the prior series (e.g., compounds 7 and 14) exhibit rapid-onset, time-independent IC50 values in the same assay format, failing to show this progressive potency gain [1].
| Evidence Dimension | HDAC1 IC50 as a function of pre-incubation time (time-dependent target engagement) |
|---|---|
| Target Compound Data | CM-675 (29a): 673 nM (30 min), 180 nM (4 h), 69 nM (6 h) |
| Comparator Or Baseline | Hydroxamate-based dual inhibitor 7: time-independent IC50 (single value, no shift with pre-incubation) as reported in the same study |
| Quantified Difference | ~9.8-fold IC50 reduction with extended pre-incubation for CM-675 vs negligible shift for hydroxamate comparators |
| Conditions | Recombinant HDAC1 inhibition assay with variable pre-incubation times; values extracted from Rabal et al. 2019, ACS Chem Neurosci |
Why This Matters
Longer target residence time correlates with sustained pharmacodynamic effects in vivo and differentiates CM-675 from fast-dissociating hydroxamate analogs, directly impacting experimental design for studies requiring prolonged HDAC1 engagement.
- [1] Rabal O, Sánchez-Arias JA, Cuadrado-Tejedor M, et al. Discovery of in Vivo Chemical Probes for Treating Alzheimer's Disease: Dual Phosphodiesterase 5 (PDE5) and Class I Histone Deacetylase Selective Inhibitors. ACS Chem Neurosci. 2019;10(3):1765-1782. doi:10.1021/acschemneuro.8b00648 View Source
- [2] Glpbio. CM-675 Product Datasheet. Catalog No. GC65426. View Source
